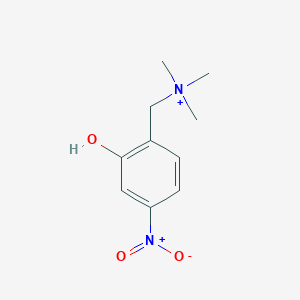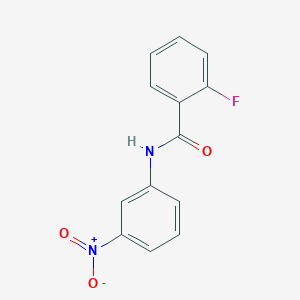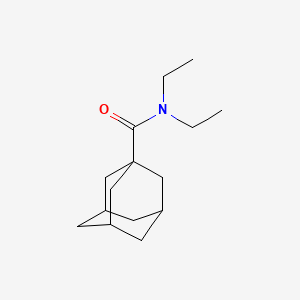
(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM is a quaternary ammonium compound characterized by the presence of a hydroxy group and a nitro group on a phenyl ring, along with a trimethylazanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Quaternization: The final step involves the quaternization of the amine group with methyl iodide or other methylating agents to form the trimethylazanium group.
Industrial Production Methods
Industrial production of [(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM may involve large-scale nitration and hydroxylation processes, followed by quaternization in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones, nitrophenols.
Reduction: Aminophenols.
Substitution: Various substituted ammonium compounds.
Applications De Recherche Scientifique
[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Mécanisme D'action
The mechanism of action of [(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Hydroxy(4-nitrophenyl)methyl]cyclohexanone
- 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
Uniqueness
[(2-HYDROXY-4-NITROPHENYL)METHYL]TRIMETHYLAZANIUM is unique due to its combination of a hydroxy group, nitro group, and quaternary ammonium group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C10H15N2O3+ |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
(2-hydroxy-4-nitrophenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C10H14N2O3/c1-12(2,3)7-8-4-5-9(11(14)15)6-10(8)13/h4-6H,7H2,1-3H3/p+1 |
Clé InChI |
FQYYLTFKUMNQRU-UHFFFAOYSA-O |
SMILES canonique |
C[N+](C)(C)CC1=C(C=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)
